In Silico Target Engagement: β2-Adrenergic Receptor Docking Score Rank Order
A docking study using the Chemgauss4 scoring function evaluated the compatibility of four 2,2-difluoro-2-arylethylamine derivatives (1a–d) against the β2-adrenergic receptor. The 4-methoxy derivative (1a) ranked last among the synthesized analogs, with the scoring order being noradrenaline > 1b (OBn) > 1d > 1c > 1a . This establishes a clear structure-activity relationship where the 4-methoxy substituent confers a distinct, and in this context less favorable, interaction profile compared to the 4-benzyloxy analog, which is crucial for medicinal chemists selecting a starting scaffold to avoid or exploit.
| Evidence Dimension | Chemgauss4 Docking Score Rank Against β2-Adrenergic Receptor (PDB: 4LDO) |
|---|---|
| Target Compound Data | Lowest rank among synthesized analogs (1a) |
| Comparator Or Baseline | 1b (4-benzyloxy analog) ranked highest; Noradrenaline ranked best overall |
| Quantified Difference | Rank Order: noradrenaline > 1b > 1d > 1c > 1a |
| Conditions | In silico docking using Fred (OpenEye); 20 Chemgauss4 scores per compound; co-crystal structure 4LDO from PDB. |
Why This Matters
This rank order provides actionable selectivity guidance: researchers aiming to avoid strong adrenergic receptor binding should favor 4-methoxy substitution, while those seeking receptor engagement should prioritize the 4-benzyloxy analog.
- [1] Tarui, A., Kamata, E., Ebisu, K., Kawai, Y., Araki, R., Yabe, T., ... & Omote, M. (2022). Synthesis of 2,2-difluoro-2-arylethylamines as fluorinated analogs of octopamine and noradrenaline. Heterocyclic Communications, 28(1), 26-34. View Source
